![molecular formula C17H14BrN5O3 B1223415 2-(5-Bromo-3-nitro-1,2,4-triazol-1-YL)-N-(diphenylmethyl)acetamide](/img/structure/B1223415.png)
2-(5-Bromo-3-nitro-1,2,4-triazol-1-YL)-N-(diphenylmethyl)acetamide
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Overview
Description
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(diphenylmethyl)acetamide is a diarylmethane.
Scientific Research Applications
Synthesis and Stability Analysis
Research involving similar triazole compounds has focused on their synthesis and stability, which is critical for their potential applications in pharmaceuticals and materials science. For instance, the stability of N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide in frozen injection form was evaluated using HPLC methods, demonstrating significant stability which is crucial for pharmaceutical applications (Luo Chuan-huan, 2007).
Anticancer Potential
The synthesis and biological activity of Ruthenium(III) maltolato-nitroimidazole complexes, involving triazole derivatives, were studied for their potential anti-tumor activity against human breast cancer cell lines. This research suggests that triazole derivatives, by association, could play a role in developing new anticancer agents (D. C. Kennedy et al., 2006).
Energetic Materials Development
The synthesis of energetic compounds containing triazole moieties, such as the (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety, highlights the potential use of triazole derivatives in developing high-energy materials. Such compounds exhibit good thermal stability and high calculated enthalpies of formation, making them interesting for applications requiring energetic materials (D. A. Gulyaev et al., 2021).
Corrosion Inhibition
Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media, indicating that triazole derivatives can offer protective benefits against corrosion. This application is particularly relevant in the chemical and petrochemical industries, where material longevity and integrity are paramount (Turuvekere K. Chaitra et al., 2015).
properties
Product Name |
2-(5-Bromo-3-nitro-1,2,4-triazol-1-YL)-N-(diphenylmethyl)acetamide |
---|---|
Molecular Formula |
C17H14BrN5O3 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
N-benzhydryl-2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C17H14BrN5O3/c18-16-20-17(23(25)26)21-22(16)11-14(24)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,24) |
InChI Key |
VKACHKKCPNPLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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